molecular formula C16H15N5O4S B12144312 methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12144312
M. Wt: 373.4 g/mol
InChI Key: UCUGODSAJDOZKC-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of furan, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the triazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiourea under acidic conditions to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole.

    Thioether formation: The triazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.

    Acetylation: The sulfanyl triazole is acetylated using acetic anhydride.

    Coupling with methyl 4-aminobenzoate: The acetylated product is then coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of triazole and furan derivatives.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of both furan and triazole rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds. This combination allows for a broader range of applications and potential therapeutic uses.

Biological Activity

Methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a triazole moiety, and a benzoate group. Its molecular formula is C14H15N5O2SC_{14}H_{15}N_5O_2S, with a molecular weight of approximately 315.37 g/mol. The presence of the triazole and furan rings suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole derivatives possess significant antifungal properties. One study reported that these compounds were less toxic than fluconazole, a commonly used antifungal agent, suggesting they could serve as safer alternatives in clinical applications .

Antitumor Activity

The antitumor potential of triazole derivatives has been widely studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole-based compounds have been shown to inhibit cell proliferation in breast cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The proposed mechanism for the biological activity of these compounds involves inhibition of key enzymes or receptors involved in disease processes. For instance, triazoles can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . This inhibition can lead to increased levels of certain endogenous compounds that may exert therapeutic effects.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of new compounds. Acute toxicity studies on related triazole derivatives revealed varying levels of toxicity based on structural modifications. For example, the LD50 values ranged significantly among different derivatives, indicating that careful consideration of substituents can lead to safer compounds . The presence of sulfur in the structure was noted to influence toxicity levels positively.

Case Studies

Several case studies highlight the efficacy and safety profiles of related triazole compounds:

  • Antifungal Efficacy : A study comparing the antifungal activity of various triazole derivatives found that those with furan substitutions had enhanced activity against Candida species compared to traditional agents like fluconazole .
  • Antitumor Activity : In vitro studies demonstrated that specific triazole derivatives led to significant reductions in tumor cell viability across several cancer types, including lung and breast cancers .
  • Neuroprotective Effects : Some studies suggest that triazole compounds may also exhibit neuroprotective properties by modulating neurotransmitter levels in the brain, which could be beneficial in treating neurodegenerative diseases .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H15N5O4S/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22)

InChI Key

UCUGODSAJDOZKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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